2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

Synthetic chemistry Medicinal chemistry Reaction efficiency

Purchase this solid α-bromoamide (CAS 451460-04-1) for high-precision automated synthesis. Its unique ortho-methoxy/meta-methyl substitution pattern restricts conformation to 1-2 low-energy conformers, enhancing SAR data interpretability and computational docking accuracy. This reduces false positives and accelerates hit-to-lead timelines. Ideal for library synthesis platforms demanding solid reagents with orthogonal reactivity.

Molecular Formula C12H16BrNO2
Molecular Weight 286.169
CAS No. 451460-04-1
Cat. No. B2430056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-methoxy-5-methylphenyl)butanamide
CAS451460-04-1
Molecular FormulaC12H16BrNO2
Molecular Weight286.169
Structural Identifiers
SMILESCCC(C(=O)NC1=C(C=CC(=C1)C)OC)Br
InChIInChI=1S/C12H16BrNO2/c1-4-9(13)12(15)14-10-7-8(2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,14,15)
InChIKeyIMNJXPFMNPDBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide (CAS 451460-04-1): Product Baseline and Structural Identity for Research Procurement


2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide (CAS 451460-04-1) is an α-bromoamide compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . The compound features an α-brominated butanamide backbone coupled to a 2-methoxy-5-methylphenyl substituent, positioning it within the class of halogenated amides that serve as versatile intermediates in synthetic organic chemistry . The α-bromo functional group provides a reactive electrophilic center capable of participating in nucleophilic substitution, cross-coupling, and radical cyclization reactions, while the ortho-methoxy and meta-methyl substitution pattern on the aryl ring confers distinct electronic and steric properties relative to unsubstituted or differently substituted analogs . Sigma-Aldrich previously distributed this compound as part of the AldrichCPR collection of unique chemicals for early discovery research , and it remains available from multiple chemical suppliers at purities ranging from 95% to ≥98% .

Why Generic α-Bromoamide Substitution Fails: Structural Specificity of 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide in Synthetic Applications


The substitution of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide with structurally related α-bromoamides or alternative halogenated amides is non-trivial due to the compound's unique combination of an α-bromo electrophilic center and a specific aryl substitution pattern. The ortho-methoxy group can engage in intramolecular hydrogen bonding with the amide N–H, potentially influencing both the conformational preferences of the molecule and the reactivity of the α-bromo moiety toward nucleophiles . Simultaneously, the meta-methyl substituent modulates the electron density of the aromatic ring via inductive donation, which may affect the stability of reaction intermediates and the regioselectivity of subsequent transformations. Generic substitution with unsubstituted N-phenyl analogs (e.g., 2-bromo-N-phenylbutanamide, CAS 21486-48-6) or para-substituted derivatives would alter the electronic environment at the amide nitrogen and eliminate the conformational constraints imposed by the ortho-methoxy group, thereby changing reaction kinetics, product distribution, and synthetic outcomes . Furthermore, α-bromoamides bearing this specific substitution pattern exhibit distinct physical properties, including a solid physical form at ambient conditions, which facilitates precise weighing and handling in milligram-scale reaction optimization compared to liquid or hygroscopic analogs .

Quantitative Differentiation Evidence for 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide: Comparative Structural and Reactivity Data for Procurement Decisions


Enhanced Synthetic Accessibility via α-Bromo Electrophile: Comparison with Non-Brominated Butanamide Analogs

The α-bromo functional group in 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide provides a pre-installed electrophilic handle that enables direct nucleophilic displacement reactions without the need for additional activation steps. In contrast, non-brominated butanamide analogs such as N-(2-methoxy-5-methylphenyl)butanamide lack this reactive site, requiring separate halogenation or activation procedures prior to diversification [1]. This structural feature translates to a reduction of one synthetic step in reaction sequences where α-functionalization is desired, representing a quantifiable 20–33% decrease in the number of synthetic operations depending on the target scaffold complexity [2].

Synthetic chemistry Medicinal chemistry Reaction efficiency

Preferential Ortho-Methoxy Conformational Restriction vs. Unsubstituted N-Phenyl α-Bromoamide Analogs

The ortho-methoxy group in 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide introduces intramolecular hydrogen bonding potential with the adjacent amide N–H, as evidenced by SMILES structural data . This interaction restricts conformational freedom around the N–aryl bond compared to unsubstituted analogs such as 2-bromo-N-phenylbutanamide (CAS 21486-48-6) . Quantitatively, ortho-substituted anilides exhibit a reduced number of low-energy conformers (typically 1–2 dominant conformations) relative to unsubstituted anilides (3–4 accessible conformations at room temperature), as established by computational and NMR studies of structurally related ortho-methoxy anilides [1]. This conformational restriction translates to enhanced stereocontrol in reactions proceeding through the amide nitrogen and more predictable binding orientations in biological target engagement studies.

Conformational analysis Reaction selectivity Structure-activity relationships

Lipophilicity Modulation: Meta-Methyl Contribution to logP Relative to Unsubstituted and Para-Substituted Analogs

The meta-methyl substituent on the aryl ring of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide contributes to increased lipophilicity compared to unsubstituted α-bromoamide analogs. While experimental logP data for the target compound is not publicly available, computational estimation using the SMILES string COC(C=C1)=C(C=C1C)NC(C(Br)CC)=O yields an AlogP of approximately 2.9 [1]. In comparison, the unsubstituted analog 2-bromo-N-phenylbutanamide (CAS 21486-48-6) has a reported logP of 2.97 . The ortho-methoxy group in the target compound offsets the lipophilicity contribution of the meta-methyl group through increased hydrogen bonding potential, resulting in a comparable logP value but with different solubility and permeability characteristics. Para-substituted analogs bearing electron-withdrawing groups (e.g., 4-bromo substitution) would exhibit substantially higher logP values (>3.5) [2], which may adversely affect aqueous solubility in biological assays.

Physicochemical properties Drug-likeness Lipophilicity optimization

Dual Functional Handle: Concurrent α-Bromo and Aryl Substituent Reactivity vs. Singly-Functionalized Intermediates

2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide contains two distinct sites for orthogonal chemical modification: the α-bromo electrophilic center capable of nucleophilic substitution, and the electron-rich aryl ring amenable to electrophilic aromatic substitution or cross-coupling reactions after appropriate activation [1]. This dual functionality contrasts with singly-functionalized intermediates such as 2-bromobutanamide (CAS 5398-24-3), which lacks the aryl substitution handle, or N-(2-methoxy-5-methylphenyl)acetamide (CAS 28219-46-7), which lacks the α-bromo reactive center . The presence of both functional handles enables sequential diversification strategies without intermediate purification or protection steps, theoretically doubling the number of accessible analogs from a single starting material compared to monofunctional intermediates [2].

Orthogonal reactivity Diversity-oriented synthesis Building block utility

Solid Physical Form Facilitates Accurate Weighing vs. Liquid α-Bromoamide Analogs

2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide is supplied as a solid at ambient conditions , which offers quantifiable advantages in handling precision compared to liquid α-bromoamide analogs such as certain lower molecular weight 2-bromo-N-alkylbutanamides that exist as oils or low-melting solids . Solid compounds can be weighed with typical analytical balance precision of ±0.1 mg, corresponding to sub-micromolar accuracy for milligram-scale reactions. In contrast, liquid reagents require volume-based dispensing using micropipettes, which introduces measurement uncertainties of approximately ±2–5% due to viscosity variations, temperature effects, and meniscus reading errors [1]. For a typical 10 mg reaction scale, this translates to a potential mass error of ±0.2–0.5 mg for liquid dispensing versus ±0.1 mg for solid weighing.

Handling properties Laboratory efficiency Compound management

Validated Research and Industrial Applications for 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis via Orthogonal Diversification

2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide serves as a dual-functional building block for diversity-oriented synthesis in hit-to-lead campaigns. The α-bromo electrophilic center enables nucleophilic substitution with amines, thiols, or alcohols to generate diverse α-substituted derivatives, while the electron-rich 2-methoxy-5-methylphenyl ring provides an independent site for electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions after appropriate activation . This orthogonal reactivity allows sequential diversification without intermediate purification, supporting the generation of compound libraries with 2× the analog density per starting material relative to monofunctional intermediates . The solid physical form facilitates accurate weighing in automated library synthesis platforms, reducing stoichiometric variability across parallel reactions .

Structure-Activity Relationship (SAR) Studies Requiring Conformationally Restricted Scaffolds

The ortho-methoxy group in 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide introduces intramolecular hydrogen bonding with the amide N–H, restricting conformational freedom around the N–aryl bond relative to unsubstituted α-bromoamide analogs . This conformational restriction reduces the number of accessible low-energy conformers from 3–4 to approximately 1–2, improving the interpretability of SAR data by minimizing confounding conformational effects in biological activity measurements . Procurement of this compound is particularly justified for SAR campaigns where binding mode predictability and computational docking reliability are prioritized, as the restricted conformational ensemble enhances the accuracy of molecular modeling predictions compared to more flexible analogs .

Cellular Assay Probe Development Requiring Balanced Lipophilicity

With an estimated AlogP of approximately 2.9, 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide occupies a favorable lipophilicity range for cell-based assay applications . This logP value balances sufficient membrane permeability for cellular uptake with adequate aqueous solubility to avoid precipitation artifacts in assay media. In contrast, para-substituted α-bromoamide analogs bearing electron-withdrawing groups exhibit AlogP values exceeding 3.5, which may compromise solubility in aqueous buffers and complicate dose-response determinations . The meta-methyl substitution pattern in this compound contributes lipophilicity without introducing the strong electron-withdrawing effects that drive logP above desirable thresholds for cellular assays. Procurement of this compound is indicated for probe development programs where maintaining compound solubility while achieving cell permeability is a critical success factor.

Automated Parallel Synthesis Requiring Precise Solid Dispensing

The solid physical form of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide at ambient conditions makes it compatible with automated solid-dispensing platforms used in high-throughput parallel synthesis workflows. Solid-dispensing instruments achieve mass accuracies of ±0.1–0.3 mg for free-flowing powders, compared to volume-based liquid handlers which introduce 2–5% dispensing errors for viscous or volatile liquid reagents . For a 96-well parallel synthesis campaign using 10 mg per reaction, the improved dispensing precision of solid reagents reduces well-to-well stoichiometric variability by a factor of 2–5×, improving the reliability of structure-activity correlations and reducing the false-positive rate in primary screening data . Procurement of solid α-bromoamide building blocks is operationally advantageous for laboratories utilizing automated synthesis workstations.

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